![molecular formula C11H5ClN4 B3045794 2-(3-Chloro-1,2-dihydroquinoxalin-2-ylidene)propanedinitrile CAS No. 113983-94-1](/img/structure/B3045794.png)
2-(3-Chloro-1,2-dihydroquinoxalin-2-ylidene)propanedinitrile
Overview
Description
Scientific Research Applications
Synthesis and Reactions
- Synthetic Processes : The compound has been utilized in the synthesis of various derivatives, such as 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives through reactions with malononitrile and ethyl cyanoacetate (Obafemi & Pfleiderer, 2004).
- Formation of Zwitterionic Structures : In a study, 3-chloro-2-(dicyanomethylene)-1,2-dihydroquinoxaline reacted with pyridine to form zwitterionic structures, demonstrating its reactivity and versatility in forming complex molecular structures (Obafemi & Pfleiderer, 2004).
Chemical Properties and Interactions
- Cocrystallization Studies : Research on cocrystallization with chlorobenzene showed interesting structural properties, highlighting the compound's potential in crystal engineering and materials science (Batsanov et al., 2001).
- Nucleophilic Reactions : Studies have explored its nucleophilic reactions, furthering our understanding of its chemical behavior and potential applications in synthesis and chemical transformations (Hassan et al., 2007).
Applications in Material Science
- Optoelectronic Applications : The compound has shown promise in optoelectronic applications, as demonstrated in a study where its reaction and structural properties were utilized for photodiode applications (Ibrahim et al., 2015).
Safety and Hazards
The Material Safety Data Sheet (MSDS) for this compound can be found online . The MSDS provides information about the potential hazards of the compound and the recommended safety precautions. It’s important to always handle chemical compounds in accordance with the safety guidelines provided in the MSDS.
properties
IUPAC Name |
2-(3-chloro-1H-quinoxalin-2-ylidene)propanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClN4/c12-11-10(7(5-13)6-14)15-8-3-1-2-4-9(8)16-11/h1-4,15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJRBPLUJNFYKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C#N)C(=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359017 | |
Record name | Propanedinitrile, (3-chloro-2(1H)-quinoxalinylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113983-94-1 | |
Record name | Propanedinitrile, (3-chloro-2(1H)-quinoxalinylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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